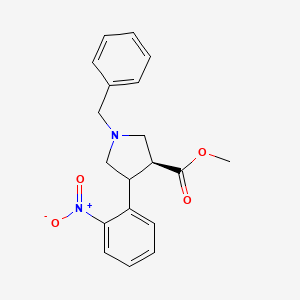
3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline typically involves the reaction of aniline derivatives with triazole precursors.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts to facilitate the cyclization and substitution reactions, optimizing reaction times and temperatures to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced or modified under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the triazole ring’s ability to form hydrogen bonds, enables the compound to bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Another triazole derivative with similar coordination chemistry properties.
Tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine: Known for its redox-active properties and applications in coordination frameworks.
Uniqueness
3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties make it particularly valuable in medicinal chemistry for the development of drugs with enhanced bioavailability and efficacy .
Propiedades
Fórmula molecular |
C9H7F3N4 |
|---|---|
Peso molecular |
228.17 g/mol |
Nombre IUPAC |
3-(1,2,4-triazol-4-yl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)6-1-7(13)3-8(2-6)16-4-14-15-5-16/h1-5H,13H2 |
Clave InChI |
LIVOYNHLBIGYKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1N)N2C=NN=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methylspiro[3.5]nonane-2,7-diol](/img/structure/B14028685.png)


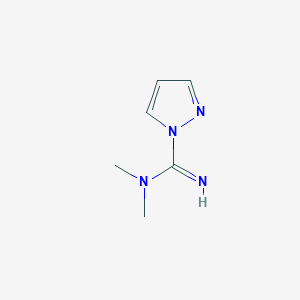
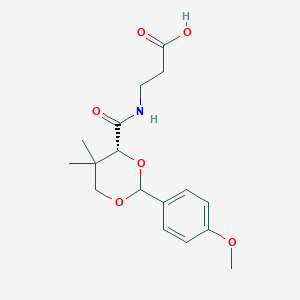

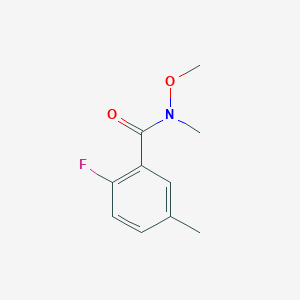
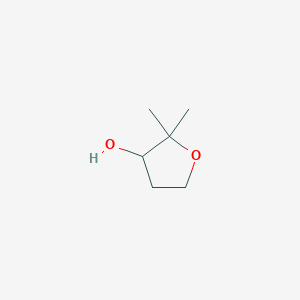
![2-[5-[6-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl]piperazin-1-yl]pyridin-3-yl]-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14028743.png)
